molecular formula C11H10N2S B2588009 1-(2-isothiocyanatoethyl)-1H-indole CAS No. 887202-51-9

1-(2-isothiocyanatoethyl)-1H-indole

Cat. No. B2588009
CAS RN: 887202-51-9
M. Wt: 202.28
InChI Key: FVRZLHSGVJXLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. Unfortunately, specific information about the physical and chemical properties of “1-(2-isothiocyanatoethyl)-1H-indole” is not available .

Scientific Research Applications

Mechanism of Action

    Target of Action

    Isothiocyanates are known to interact with a variety of biological targets, including proteins and enzymes involved in cancer development and progression . .

    Mode of Action

    Isothiocyanates generally work by forming covalent bonds with their targets, which can lead to changes in the function of these targets

    Biochemical Pathways

    Isothiocyanates can affect multiple biochemical pathways, including those involved in cell cycle regulation and apoptosis

    Result of Action

    The molecular and cellular effects of isothiocyanates can include induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and modulation of the immune response

    Action Environment

    The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds

properties

IUPAC Name

1-(2-isothiocyanatoethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c14-9-12-6-8-13-7-5-10-3-1-2-4-11(10)13/h1-5,7H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRZLHSGVJXLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-isothiocyanatoethyl)-1H-indole

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